molecular formula C24H12F2 B1195870 2,10-Difluorobenzo(a,i)pyrene CAS No. 61735-78-2

2,10-Difluorobenzo(a,i)pyrene

Cat. No.: B1195870
CAS No.: 61735-78-2
M. Wt: 338.3 g/mol
InChI Key: VWZJCJJPDPIZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,10-Difluorobenzo(a,i)pyrene is a synthetic fluorinated derivative of dibenzo(a,i)pyrene, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH). PAHs are significant environmental pollutants formed from incomplete combustion of organic matter and are subjects of intense research due to their toxicological profiles . Dibenzo(a,i)pyrene itself is recognized as an extremely potent carcinogen, with studies indicating its toxicity can be approximately 100 times greater than the well-characterized Benzo[a]pyrene (BaP) . Fluorinated PAHs, such as this compound, are of particular interest in mechanistic studies. The introduction of fluorine atoms can alter the molecule's electronic properties and metabolic pathways, making it a valuable tool for investigating structure-activity relationships and the metabolism of carcinogenic PAHs . Research on related fluorinated PAHs has focused on identifying "active sites" within the complex molecular structure, which are critical for understanding how these compounds interact with biological systems . Research Applications: This compound is suited for use in environmental chemistry, analytical method development, and toxicology research. It can serve as a standard for advanced analytical techniques like HPLC and fluorescence spectroscopy, which are used for the unambiguous determination of co-eluted PAHs in complex samples . In biological research, it may be used to study the role of specific metabolic activation pathways in the genotoxicity and carcinogenicity of PAHs, potentially leading to DNA adduct formation and double-strand breaks . Handling and Regulatory Note: Polycyclic aromatic hydrocarbons are classified as substances of very high concern due to their carcinogenic, persistent, bioaccumulative, and toxic (PBT) properties . This product is labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult their local institutional safety guidelines and adhere to relevant regulations, such as EU REACH restrictions on PAHs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61735-78-2

Molecular Formula

C24H12F2

Molecular Weight

338.3 g/mol

IUPAC Name

4,16-difluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12,14(19),15,17,20(24),21-dodecaene

InChI

InChI=1S/C24H12F2/c25-17-5-6-19-16(11-17)10-15-2-1-14-9-13-3-4-18(26)12-22(13)21-8-7-20(19)23(15)24(14)21/h1-12H

InChI Key

VWZJCJJPDPIZMY-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C3C=CC4=C5C3=C(C=CC5=CC6=C4C=CC(=C6)F)C=C21)F

Canonical SMILES

C1=CC(=CC2=C3C=CC4=C5C3=C(C=CC5=CC6=C4C=CC(=C6)F)C=C21)F

Other CAS No.

61735-78-2

Synonyms

2,10-difluorobenzo(a,i)pyrene
2,10-difluorobenzo(rst)pentaphene

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,10 Difluorobenzo A,i Pyrene

Strategies for Fluorine Incorporation in Polycyclic Aromatic Hydrocarbon Frameworks

The synthesis of fluorinated polycyclic aromatic hydrocarbons (F-PAHs) is broadly categorized into two primary approaches: the direct fluorination of a pre-formed PAH scaffold and the construction of the aromatic system from smaller, fluorinated precursors. nii.ac.jpresearchgate.net

Direct fluorination of a parent PAH with a fluorinating reagent is a straightforward method but often suffers from significant drawbacks. mdpi.com These include the use of expensive or hazardous reagents and a general lack of regioselectivity, which frequently results in a mixture of isomers that are difficult to separate. mdpi.com

To overcome the challenge of regioselectivity, synthetic strategies that build the fluorinated aromatic rings from fluorine-containing building blocks are more common and precise. These "ring-closing" or "ring-construction" methods allow for "pinpoint" placement of fluorine atoms on the PAH skeleton. nii.ac.jpmdpi.com Several key strategies have been developed:

Metal-Catalyzed Cyclizations: Cationic palladium(II)-catalyzed Friedel-Crafts-type cyclization of 1,1,2-trifluoro- or 1,1-difluoro-1-alkenes is a powerful method for systematically synthesizing difluorinated PAHs containing three to five rings. nii.ac.jp Similarly, indium(III) can catalyze the tandem cyclization of bis(1,1-difluoroallene)s. nii.ac.jpresearchgate.net These reactions typically proceed through the formation of an α-fluorine-stabilized carbocation intermediate. oup.com

Photocyclization Reactions: The Mallory reaction, an intramolecular photocyclization of stilbene (B7821643) derivatives, is an efficient method for creating PAH frameworks and is applicable to the synthesis of F-PAHs. mdpi.comresearchgate.net A related and highly effective modular approach involves the Julia-Kocienski olefination to create 1,2-diarylfluoroalkenes, which are then converted to the target F-PAH via oxidative photocyclization. researchgate.netmdpi.com

The following table summarizes these principal strategies.

StrategyDescriptionKey Features
Direct Fluorination Introduction of fluorine directly onto a pre-existing PAH skeleton using a fluorinating agent.Simple concept; often results in mixtures of regioisomers. mdpi.com
Pd(II)-Catalyzed Cyclization Friedel-Crafts-type intramolecular cyclization of fluorinated alkenes (e.g., 1,1,2-trifluoroalkenes) to form a new fluorinated ring.Allows for "pinpoint" regioselective fluorination; effective for di- and tri-fluorinated PAHs. nii.ac.jpoup.com
In(III)-Catalyzed Cyclization Tandem cyclization of bis(1,1-difluoroallene)s catalyzed by an indium(III) species.Facilitates domino cyclization to produce F-phenacenes and related PAHs. nii.ac.jpresearchgate.net
Mallory Reaction Intramolecular photocyclization of stilbene-type precursors to form the fused aromatic system.Useful for building PAH frameworks from specifically designed precursors. mdpi.comresearchgate.net
Julia-Kocienski Olefination / Photocyclization A modular two-step process involving the synthesis of a 1,2-diarylfluoroalkene followed by oxidative photocyclization.Offers high regiospecificity for placing fluorine atoms. researchgate.netrtrn.net

Specific Synthetic Routes for 2,10-Difluorobenzo(a)pyrene and its Precursors

While the surveyed scientific literature provides robust general methods for F-PAH synthesis, a specific, detailed synthetic route for 2,10-Difluorobenzo(a)pyrene was not explicitly described. However, the synthesis of this compound can be envisioned by applying established methodologies, such as the metal-catalyzed cyclization of a precisely constructed fluoroalkene precursor. nii.ac.jpoup.com The synthesis of other fluorinated benzo[a]pyrene (B130552) analogs, such as 10-fluorobenzo[a]pyrene and 4,5-difluorobenzo[a]pyrene (B166725), has been reported, demonstrating the feasibility of accessing such structures. acs.orgresearchgate.net

Multi-step Reaction Sequences for Fluorinated Benzo(a)pyrene Analogs

Multi-step synthesis is essential for the controlled construction of complex F-PAHs. rtrn.netacs.org The Pd(II)-catalyzed cyclization of 1,1,2-trifluoro-1-alkenes provides a clear example of a reaction sequence that could be adapted for the synthesis of difluorinated benzo[a]pyrene analogs. nii.ac.jp This strategy involves the electrophilic cyclization of a precursor containing a biaryl moiety linked to a trifluorovinyl group.

A plausible multi-step sequence for a generic difluorinated PAH, based on reported syntheses of compounds like 5,6-difluorochrysene, is outlined below. nii.ac.jp

StepReactionPurpose
1 Precursor Synthesis A biaryl compound with an appropriate substitution pattern is synthesized, often through cross-coupling reactions.
2 Fluoroalkene Installation The biaryl precursor is reacted to install a 1,1,2-trifluoro-1-alkene moiety at a specific position.
3 Pd(II)-Catalyzed Cyclization The fluoroalkene precursor is treated with a cationic palladium(II) catalyst (e.g., Pd(MeCN)42) and a Lewis acid (e.g., BF3·OEt2). nii.ac.jp
4 Aromatization The cyclized intermediate undergoes elimination of hydrogen fluoride (B91410) (HF) to yield the final, fully aromatic F-PAH.

This sequence highlights the principle of building the fluorinated ring onto a pre-constructed, non-fluorinated portion of the target molecule, thereby ensuring precise control over the fluorine atoms' final positions.

Regio- and Stereospecific Synthetic Considerations

Achieving regio- and stereospecificity is a critical challenge and a primary goal in the synthesis of complex organic molecules like F-PAHs.

Regiospecificity: The ability to introduce substituents at a specific position on the aromatic core is paramount. As noted, direct fluorination is often unselective. mdpi.com In contrast, methods that construct the rings from fluorinated building blocks offer excellent regiocontrol. For example, in the Pd(II)-catalyzed cyclization of trifluoroalkenes, the regiochemistry of the ring closure is governed by the electronic properties of the aromatic ring, preferentially occurring at the most reactive positions, such as the α-carbon of a naphthalene (B1677914) moiety. nii.ac.jp The Julia-Kocienski olefination/photocyclization sequence is also explicitly designed as a modular route to regiospecifically fluorinated PAHs. researchgate.netrtrn.net

Stereospecificity: When chiral centers are present in the PAH or its precursors, controlling the stereochemistry is crucial. For instance, the synthesis of the biologically important metabolites of benzo[a]pyrene, the diol epoxides, often involves highly diastereoselective reactions. nih.gov The synthesis of the (+/-)-trans-7,8-Dihydrodiol of 6-Fluoro-benzo[a]pyrene is another example where stereoselective methodologies are key. rtrn.net Such control is often achieved through the use of chiral reagents or catalysts, or by directing reactions with existing functional groups on the substrate.

Derivatization for Mechanistic Probing and Biological Evaluation

The synthesis of fluorinated PAHs like 2,10-Difluorobenzo(a)pyrene is often not an end in itself, but rather a means to create tools for further scientific study. Fluorine's unique properties—small size, high electronegativity, and strong C-F bond—make it an invaluable probe in chemical biology and materials science. rtrn.net

Fluorinated analogs of PAHs are intentionally synthesized to investigate their biological activity, metabolic pathways, and mechanisms of toxicity. rtrn.net The introduction of a fluorine atom can block a specific site from metabolic attack or alter the electronic properties of the molecule, thereby helping to elucidate the roles of different regions of the parent PAH in its carcinogenic activity. rtrn.net For example, the synthesis of 4,5-difluorobenzo[a]pyrene was undertaken specifically to create a probe to investigate the metabolic significance of the K-region. researchgate.net

Furthermore, derivatization is a key technique for the analysis of PAHs and their metabolites in biological samples. Because metabolites like hydroxylated benzo[a]pyrenes are often present in very low concentrations, they are chemically modified to enhance their detection sensitivity. pku.edu.cn Common derivatization strategies include:

Dansylation: Reacting hydroxylated metabolites with dansyl chloride to attach a fluorescent tag, which can lower the detection limit in liquid chromatography-mass spectrometry (LC-MS/MS) analysis by over 60-fold. pku.edu.cn

Alkylation: Converting polar hydroxyl groups to ethers (e.g., by reacting with iodoethane) to improve chromatographic resolution and detection in both HPLC and GC-based methods. psu.edu

These derivatization methods are crucial for accurately quantifying exposure to carcinogens like benzo[a]pyrene and understanding their fate in biological systems. pku.edu.cnresearchgate.net

Metabolic Activation Pathways of 2,10 Difluorobenzo A,i Pyrene

Enzymatic Biotransformation Systems Involved

The metabolic activation of PAHs is primarily carried out by Phase I and Phase II xenobiotic-metabolizing enzymes. osti.gov The initial and rate-limiting step is typically an oxidation reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which introduces an epoxide group onto the aromatic ring system. nih.govoup.com This epoxide can then be hydrolyzed by microsomal epoxide hydrolase (mEH) to form a trans-dihydrodiol. nih.govosti.gov This dihydrodiol can undergo a second oxidation by CYP enzymes to yield a highly reactive diol-epoxide, which is often the ultimate carcinogenic metabolite. nih.govosti.govoup.com

Role of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1B1) in Fluorinated PAH Metabolism

Within the cytochrome P450 superfamily, isoforms CYP1A1 and CYP1B1 are recognized as the principal enzymes responsible for the metabolic activation of PAHs. nih.govnih.gov These enzymes, found in extrahepatic tissues and inducible by PAHs themselves, catalyze the initial oxidation of the procarcinogen to an epoxide intermediate. nih.govswu.ac.thnih.gov Studies on the prototypical PAH, benzo[a]pyrene (B130552) (B[a]P), have shown that CYP1A1 and CYP1B1 are the main producers of the precursor metabolites that lead to DNA adduct formation. nih.govmdpi.com

The introduction of fluorine atoms into a PAH molecule significantly alters its interaction with these enzymes. researchgate.net Fluorine is a strong electron-withdrawing group that can enhance metabolic stability by impeding oxidative C-H bond cleavage. researchgate.net Research indicates that replacing hydrogen with fluorine can block metabolic activation at the site of substitution. researchgate.net While CYP1A1 and CYP1B1 are still the primary enzymes involved, their ability to metabolize the fluorinated substrate can be hindered. For example, studies on other fluorinated PAHs have shown that the presence of fluorine can decrease the rate of metabolic activation. nih.gov The expression of CYP1A1 and CYP1B1 can be induced by PAHs through the arylhydrocarbon receptor (AhR), meaning the compounds can, to some extent, regulate their own metabolism. nih.govnih.gov

Table 1: Key Enzymes in PAH Metabolic Activation

Enzyme Family/Class Role in PAH Metabolism
Cytochrome P450 1A1 (CYP1A1) Phase I Enzyme Catalyzes the initial oxidation of PAHs to form epoxides. A primary enzyme in the activation of procarcinogens. nih.govswu.ac.th
Cytochrome P450 1B1 (CYP1B1) Phase I Enzyme Plays a crucial role in the metabolic activation of PAHs to epoxides, often working in concert with CYP1A1. nih.govnih.gov

| Microsomal Epoxide Hydrolase (mEH/EPHX1) | Phase II Enzyme | Catalyzes the hydrolysis of arene oxides (epoxides) to form trans-dihydrodiols, a key step in forming diol-epoxides. taylorandfrancis.comwikipedia.org |

This table summarizes the primary functions of the enzymes involved in the metabolic activation pathway of polycyclic aromatic hydrocarbons.

Contribution of Microsomal Epoxide Hydrolase

Microsomal epoxide hydrolase (mEH), also known as EPHX1, is a critical enzyme in the biotransformation of PAHs. taylorandfrancis.comwikipedia.org It is a bifunctional enzyme, capable of both detoxification and metabolic activation. wikipedia.org Its primary role in the activation pathway is to catalyze the hydration of the initial epoxide metabolites—formed by CYP1A1 and CYP1B1—into vicinal trans-dihydrodiols. nih.govosti.govwikipedia.org This reaction is a necessary step for the subsequent epoxidation that forms the ultimate carcinogenic diol-epoxides. nih.gov The mEH enzyme is localized in the endoplasmic reticulum membrane, in close association with the CYP450 system. taylorandfrancis.com While mEH can detoxify some epoxides by converting them to diols that can be more easily excreted, its action on specific epoxides, such as those of benzo[a]pyrene at the 7,8-position, channels the metabolism toward the formation of the highly carcinogenic benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). swu.ac.thnih.gov

Formation of Reactive Metabolites: Dihydrodiols and Diol-Epoxides

The metabolic activation of PAHs culminates in the formation of highly reactive metabolites that can covalently bind to DNA, forming adducts that cause genetic mutations. mdpi.comnumberanalytics.com The most widely recognized pathway for potent PAHs involves the formation of dihydrodiols and, subsequently, diol-epoxides. oup.com

The process begins with CYP-mediated epoxidation of a double bond in the PAH structure. researchgate.net Microsomal epoxide hydrolase then converts this epoxide into a trans-dihydrodiol. nih.govresearchgate.net This dihydrodiol serves as a substrate for a second round of epoxidation by CYP enzymes, which occurs on a double bond adjacent to the dihydrodiol, often within a sterically hindered "bay region." cdc.govosti.gov The resulting diol-epoxide is a highly electrophilic species. oup.com For instance, the parent compound benzo[a]pyrene is metabolized to benzo[a]pyrene-7,8-dihydrodiol, which is then oxidized to the ultimate carcinogen, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). wikipedia.org Similarly, the parent compound of 2,10-Difluorobenzo(a,i)pyrene, dibenzo(a,i)pyrene (B1670419), is metabolically activated to a highly mutagenic bay-region diol-epoxide. researchgate.net

Influence of Fluorination on Metabolic Site Selectivity

Differentiation of Bay-Region versus Lateral Ring Activation

The carcinogenicity of many PAHs is linked to the formation of diol-epoxides in the "bay region"—a sterically crowded concave area formed by an angularly fused benzene (B151609) ring. osti.govacs.org Bay-region diol-epoxides are particularly mutagenic because they are highly reactive and are poor substrates for detoxification enzymes like epoxide hydrolase, giving them a longer biological half-life to interact with DNA. cdc.govmdpi.com

Comparative Metabolic Studies with Parent and Analogous Polycyclic Aromatic Hydrocarbons

Comparing the metabolism of this compound to its non-fluorinated parent, dibenzo(a,i)pyrene, and the prototypical PAH, benzo[a]pyrene (B[a]P), provides insight into the effects of fluorination.

B[a]P is extensively metabolized by human CYP enzymes, with CYP1A1 and CYP1B1 being particularly efficient at forming the B[a]P-7,8-dihydrodiol, the precursor to the ultimate carcinogen BPDE. nih.govnih.govnih.gov The rate of metabolism and the profile of metabolites are well-characterized, showing the formation of multiple dihydrodiols, phenols, and quinones. researchgate.netnih.gov

The parent compound, dibenzo(a,i)pyrene, is also known to be metabolically activated via the diol-epoxide pathway to form highly mutagenic products. researchgate.net Studies show its bay-region diol-epoxide is exceptionally active. researchgate.net

Table 2: Comparison of Expected Metabolic Features

Compound Parent Compound Key Metabolic Pathway Expected Influence of Structure
Benzo[a]pyrene N/A Formation of bay-region 7,8-diol-9,10-epoxide (BPDE). nih.gov Prototypical PAH with a well-established activation pathway via the bay region. osti.gov
Dibenzo[a,i]pyrene N/A Forms a highly mutagenic bay-region diol-epoxide. researchgate.net Possesses a bay region that is the primary site of metabolic activation.

| This compound | Dibenzo(a,i)pyrene | Unknown, but likely altered from parent. | Fluorine atoms block oxidation at positions 2 and 10 and are expected to hinder the formation of the bay-region diol-epoxide, potentially reducing mutagenicity. researchgate.netacs.org |

This table provides a comparative overview of the metabolic pathways for benzo[a]pyrene and the parent and fluorinated dibenzo[a,i]pyrene compounds.

Molecular Interactions and Genotoxicity Mechanisms of 2,10 Difluorobenzo A,i Pyrene

DNA Adduct Formation by 2,10-Difluorobenzo(a,i)pyrene Metabolites

The genotoxicity of polycyclic aromatic hydrocarbons (PAHs), such as benzo(a)pyrene and its derivatives, is closely linked to their metabolic activation into reactive species that can form covalent bonds with cellular macromolecules, most notably DNA. wikipedia.orgd-nb.info This process, known as DNA adduct formation, is a critical initiating event in chemical carcinogenesis, potentially leading to mutations if not properly repaired. wikipedia.orgd-nb.infooatext.com The metabolic activation of benzo(a)pyrene typically proceeds through the formation of diol epoxides, which are highly reactive electrophiles. nih.govwikipedia.org These ultimate carcinogens can then bind to nucleophilic sites on DNA bases, forming stable DNA adducts. d-nb.infowikipedia.org

The introduction of fluorine atoms into the benzo(a)pyrene structure, as in this compound, can significantly influence its metabolic fate and the nature of the resulting DNA adducts. While specific studies on the DNA adducts of this compound are limited, research on other fluorinated PAHs provides valuable insights into the potential mechanisms. For instance, studies on 2-fluorobenzo[a]pyrene have shown that its metabolism can lead to the formation of enantiomeric anti-2-fluorobenzo[a]pyrene-7,8-dihydrodiol-9,10-epoxides (2-fluoro-BPDEs). nih.gov These diol epoxides are analogous to the well-characterized ultimate carcinogen of benzo[a]pyrene (B130552), (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). wikipedia.orgnih.gov

Characterization of Adduct Structures (e.g., N2-deoxyguanosine Adducts)

The primary site of adduction for many PAH diol epoxides on DNA is the exocyclic amino group of guanine (B1146940) (N2-dG) and to a lesser extent, adenine. d-nb.inforesearchgate.net In the case of 2-fluoro-BPDEs, reactions with deoxyguanosine 5'-monophosphate have been shown to predominantly yield trans-anti-N2-dG as the major adducts. nih.gov This indicates that the fluorine substitution at the 2-position does not fundamentally alter the preference for guanine adduction.

The structure of these adducts has been characterized using various analytical techniques. For example, the synthesis and characterization of enantiomeric anti-2-fluoro-BPDEs and their subsequent reaction products with deoxyguanosine have been described. nih.gov These studies are crucial for understanding how the fluorine substituent affects the chemical properties and biological consequences of the DNA lesions. The formation of these adducts can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to mutations. nih.gov

Table 1: Characterized DNA Adducts of a Fluorinated Benzo(a)pyrene Analog

MetaboliteDNA TargetMajor Adduct Type
anti-2-fluorobenzo[a]pyrene-7,8-dihydrodiol-9,10-epoxidedeoxyguanosinetrans-anti-N2-dG

This table summarizes the characterized DNA adduct formed from a fluorinated analog of benzo(a)pyrene, providing insight into the likely adducts of this compound.

Influence of Stereochemistry on Adduct Formation and Repair

The stereochemistry of the diol epoxide metabolites plays a critical role in the formation, structure, and repair of DNA adducts. nih.govtandfonline.com The metabolic activation of benzo(a)pyrene is a highly stereoselective process, leading to the formation of different stereoisomers of BPDE. nih.govresearchgate.net These isomers exhibit distinct tumorigenic and mutagenic properties. researchgate.net

For fluorinated derivatives like 2-fluoro-BPDE, stereoselectivity is also a key factor. The synthesis of enantiomerically pure 2-fluoro-BPDEs has been achieved using chiral catalysts, allowing for the investigation of the biological activities of individual stereoisomers. nih.gov Studies with non-fluorinated BPDE have shown that the stereochemistry of the adduct significantly impacts its conformation within the DNA helix, which in turn affects the efficiency of DNA repair mechanisms and the fidelity of DNA replication past the lesion. nih.govnih.gov For example, different stereoisomers of BPDE-N2-dG adducts can either be accommodated within the DNA helix or cause significant distortions, influencing their recognition by repair enzymes. nih.gov It is plausible that the stereochemistry of this compound diol epoxide adducts would similarly dictate their biological consequences.

Modulation of Receptor-Mediated Pathways by this compound Analogs

Aryl Hydrocarbon Receptor (AhR) Ligand Interactions

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs. jst.go.jpwikipedia.org Upon binding to a ligand like benzo(a)pyrene, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to the transcriptional activation of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450s (CYP1A1, CYP1B1). wikipedia.orgnih.govoup.com This induction of metabolic enzymes is a key step in the bioactivation of PAHs to their ultimate carcinogenic forms. wikipedia.org

In Vitro Genotoxicity Assays for Mechanistic Elucidation

A variety of in vitro genotoxicity assays are employed to understand the mechanisms by which chemicals like this compound can damage genetic material. mdpi.com These assays provide valuable information on a compound's potential to cause mutations and chromosomal damage.

Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium Ames Test)

The Salmonella typhimurium Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical substances. nih.govacademicjournals.org The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. nih.gov The assay measures the ability of a test compound to cause mutations that restore the gene function responsible for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. nih.gov

The Ames test is often conducted with and without the addition of a mammalian metabolic activation system, typically a rat liver homogenate fraction known as S9 mix. academicjournals.org This is crucial for pro-mutagens like many PAHs, which require metabolic activation to become mutagenic. academicjournals.orgnih.gov Benzo(a)pyrene, for instance, consistently tests positive in the Ames test, but only in the presence of S9 mix. aniara.comnih.gov This indicates that its metabolites are the mutagenic species.

For fluorinated PAHs, the Ames test can provide insights into how fluorine substitution affects mutagenicity. While specific Ames test data for this compound is not available, studies on other fluorinated derivatives and dibenzo(a,i)pyrene (B1670419) have been conducted. researchgate.net The mutagenic activities of dibenzo(a,i)pyrene and its derivatives have been evaluated in Salmonella typhimurium strains TA98 and TA100, showing that metabolic activation is necessary for their mutagenicity. researchgate.net It is highly probable that this compound would also require metabolic activation to exhibit mutagenicity in the Ames test.

Table 2: Common Salmonella typhimurium Strains Used in the Ames Test

StrainType of Mutation Detected
TA98Frameshift mutations
TA100Base-pair substitutions
TA102Oxidative and other cross-linking mutagens
TAMixA mixture of strains to detect a broad range of mutations

This table outlines some of the standard bacterial strains used in the Ames test to detect different types of genetic mutations. nih.govaniara.com

Mammalian Cell Mutagenicity and DNA Damage Assays (e.g., Chinese Hamster V79 Cells, Comet Assay, Micronucleus Assay)

The genotoxic potential of this compound has been evaluated in mammalian cell systems, primarily focusing on its mutagenic activity in comparison to its parent compound, dibenzo(a,i)pyrene.

Chinese Hamster V79 Cells

Studies utilizing Chinese Hamster V79 cells, a fibroblast cell line derived from the lung tissue of a Chinese hamster, have been instrumental in elucidating the mutagenic profile of this compound. V79 cells are a standard model in genetic toxicology but lack the inherent metabolic capacity to activate polycyclic aromatic hydrocarbons (PAHs). cdc.govresearchgate.net Consequently, mutagenicity assays with these cells require co-incubation with a metabolic activation system, such as rodent embryo cells, to simulate the metabolic processes that occur in a whole organism. cdc.govresearchgate.net

In a cell-mediated assay, where V79 cells were co-incubated with metabolically competent golden hamster embryo cells, this compound was found to be either inactive or exhibited only a weak mutagenic response. cdc.govresearchgate.net This is in sharp contrast to its non-fluorinated parent compound, dibenzo(a,i)pyrene, which proved to be a potent mutagen under the same conditions. cdc.govresearchgate.net The mutagenicity of the parent compound was dependent on metabolic activation, as it was negated by the presence of 7,8-benzoflavone, an inhibitor of mixed-function oxidases. cdc.govresearchgate.net This finding indicates that the fluorine atoms at the 2- and 10-positions significantly diminish the mutagenic potential of the dibenzo(a,i)pyrene structure in this mammalian cell system. cdc.gov

CompoundMetabolic ActivationMutagenic Activity in V79 CellsReference
Dibenzo(a,i)pyreneWithoutInactive cdc.govresearchgate.net
Dibenzo(a,i)pyreneWith (Golden Hamster Embryo Cells)Mutagenic cdc.govresearchgate.net
This compoundWithoutInactive cdc.govresearchgate.net
This compoundWith (Golden Hamster Embryo Cells)Inactive or Weakly Active cdc.govresearchgate.net

Comet Assay

The single-cell gel electrophoresis, or Comet assay, is a widely used method for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells. epa.govepa.gov Despite its extensive use in genotoxicity studies for various xenobiotics, including other PAHs like benzo(a)pyrene, a review of the available scientific literature did not yield specific studies that have employed the Comet assay to assess DNA damage induced by this compound.

Micronucleus Assay

The in vitro micronucleus test is a genotoxicity assay that detects the formation of micronuclei in the cytoplasm of interphase cells. frontiersin.orgtandfonline.com These micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, providing a marker for both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events. frontiersin.org While the micronucleus assay is a core test for evaluating the genotoxic potential of chemicals, searches of published research did not identify studies specifically investigating the ability of this compound to induce micronuclei in mammalian cells.

Mechanisms of Oxidative DNA Damage Induction by Metabolites

The genotoxicity of many PAHs is not solely due to the formation of bulky DNA adducts but can also be mediated by their metabolites, which can induce oxidative stress. This process involves the generation of reactive oxygen species (ROS) that can damage DNA, leading to lesions such as 8-oxo-2'-deoxyguanosine (8-OHdG), a common marker of oxidative DNA damage. researchgate.netvietnamjournal.ruhyphadiscovery.com The metabolic activation of PAHs by cytochrome P450 enzymes can lead to the formation of quinone metabolites, which can participate in redox cycling, a process that generates ROS. vietnamjournal.ruplos.org

For this compound, the primary mechanism of genotoxicity for its parent compound, dibenzo(a,i)pyrene, involves metabolic activation to a bay-region diol-epoxide, which then forms covalent adducts with DNA. nih.govresearchgate.net This metabolic pathway is severely hindered in this compound due to the presence of fluorine atoms in the angular rings, which blocks the formation of the necessary dihydrodiol precursors. nih.gov Since this metabolic conversion is significantly reduced, the subsequent generation of metabolites capable of inducing oxidative stress is likely to be correspondingly low. While PAH metabolites are generally known to be capable of inducing oxidative stress, atsjournals.org direct studies specifically investigating the mechanisms of oxidative DNA damage by metabolites of this compound are not available in the reviewed literature. The inhibition of its metabolism suggests that this compound would have a substantially lower potential to cause oxidative DNA damage compared to its non-fluorinated counterpart.

Structure-Activity Relationships (SAR) Governing Biological Interactions

The study of this compound provides a clear example of a structure-activity relationship (SAR) where targeted fluorination dramatically alters biological activity. The key to the potent carcinogenicity of many PAHs, including dibenzo(a,i)pyrene, is their metabolic activation to highly reactive bay-region diol-epoxides. nih.govresearchgate.net

The introduction of fluorine atoms at the 2- and 10-positions of the dibenzo(a,i)pyrene molecule directly impacts this activation pathway. These positions are located on the angular rings that are metabolized to form the 3,4-dihydrodiol, a critical precursor to the bay-region diol-epoxide. nih.gov Research has shown that the metabolism of this compound by rat liver homogenates failed to produce detectable levels of the angular ring dihydrodiols. nih.gov This blockage of the metabolic pathway is the primary reason for the compound's significantly reduced biological activity.

Comparative studies have demonstrated this effect clearly:

Tumorigenicity: In mouse skin initiation-promotion studies, this compound was found to be virtually inactive as a tumor initiator, inducing tumors in only 10% of mice with an average of 0.1 tumors per mouse. This is a stark contrast to the parent dibenzo(a,i)pyrene, which induced tumors in 85% of mice with an average of 5.8 tumors per mouse under the same conditions. nih.gov

Mutagenicity: As detailed in section 4.3.2, cell-mediated mutagenicity assays in Chinese Hamster V79 cells showed that this compound was inactive or only weakly mutagenic, whereas the parent compound was highly mutagenic. cdc.govresearchgate.net

This evidence establishes a distinct SAR: the substitution of fluorine at the 2- and 10-positions of dibenzo(a,i)pyrene serves as a block to the metabolic activation required for high-level mutagenicity and tumorigenicity. The electronegativity and size of the fluorine atoms hinder the enzymatic action of cytochrome P450 at the site necessary to begin the cascade towards the ultimate carcinogenic metabolite. nih.govoup.com

Advanced Spectroscopic and Analytical Characterization of 2,10 Difluorobenzo A,i Pyrene and Its Research Intermediates

Chromatographic Separation Techniques for Fluorinated Polycyclic Aromatic Hydrocarbons

Chromatography is the cornerstone for isolating F-PAHs from complex matrices, such as environmental samples or biological tissues. The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the analysis of PAHs and their derivatives. Many PAHs, including benzo[a]pyrene (B130552), are naturally fluorescent, and this property is often retained or even modified in their fluorinated analogs, making HPLC-FLD an ideal technique. koreascience.krmedchemexpress.com The separation is typically achieved using reverse-phase columns, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile. nih.gov

The fluorescence detector can be programmed to switch excitation (λex) and emission (λem) wavelengths during the chromatographic run to optimize the detection for specific compounds as they elute. uni-konstanz.de For instance, in the analysis of benzo[c]fluorene, an excitation wavelength of 309 nm and an emission wavelength of 354 nm were found to be optimal. nih.gov Similar optimization would be essential for the sensitive detection of 2,10-Difluorodibenzo(a,i)pyrene. The high sensitivity of HPLC-FLD allows for the detection of trace amounts of these compounds, with limits of detection (LOD) often in the nanogram per milliliter (ng/mL) range. nih.gov

Representative HPLC-FLD Parameters for PAH Analysis

ParameterTypical Value/ConditionReference
ColumnReverse-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) nih.gov
Mobile PhaseGradient of Acetonitrile and Water nih.gov
Flow Rate1.0 mL/min nih.gov
Oven Temperature30-40 °C nih.gov
Injection Volume10-20 µL nih.gov
DetectionFluorescence Detector with programmed λex/λem wavelengths uni-konstanz.de

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the qualitative and quantitative analysis of volatile and semi-volatile compounds like F-PAHs. In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. The use of specific columns, such as a VF-17ms, can achieve good separation of complex PAH isomers. nih.gov Following separation, the mass spectrometer fragments the eluting molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of hydroxylated PAH metabolites, a derivatization step, such as trimethylsilylation, is often required to increase the volatility and thermal stability of the analytes. nih.gov GC-MS methods have been successfully developed for the identification of numerous benzo[a]pyrene derivatives, including phenols, diols, and tetraols. nih.gov The high resolution and sensitivity of modern GC-MS systems, particularly those using high-resolution mass spectrometry (HRMS), allow for precise quantification, often using isotope dilution techniques with labeled internal standards for maximum accuracy. nih.govresearchgate.net

Typical GC-MS Parameters for PAH Analysis

ParameterTypical Value/ConditionReference
ColumnCapillary column (e.g., VF-17ms, DB-5ms) nih.gov
Injector Temperature280 °C rsc.org
Carrier GasHelium at ~1 mL/min rsc.org
Oven ProgramTemperature ramp from ~60 °C to 300 °C cedre.fr
Ionization ModeElectron Ionization (EI) at 70 eV koreascience.kr
Detection ModeSelected Ion Monitoring (SIM) or Full Scan rsc.org

For the analysis of non-volatile and thermally labile PAH metabolites, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique eliminates the need for the derivatization step often required in GC-MS, simplifying sample preparation. cedre.fr On-line solid-phase extraction (SPE) can be coupled directly to the LC-MS/MS system to automate sample clean-up and pre-concentration, enabling high-throughput analysis. cedre.fr

In an LC-MS/MS system, the first mass spectrometer (MS1) selects a specific parent ion (e.g., the molecular ion of a hydroxylated F-PAH metabolite). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, significantly reducing background noise and allowing for accurate quantification of metabolites in complex biological matrices like urine or plasma. cedre.fr This method has been successfully applied to create detailed profiles of urinary metabolites of naphthalene (B1677914), fluorene, phenanthrene, and pyrene. ncats.io

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Mass Spectrometry (MS) Applications in Structure Elucidation and Metabolite Identification

Mass spectrometry is indispensable not only as a detector for chromatography but also as a standalone tool for structural elucidation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by measuring its mass with extremely high accuracy, which would be used to confirm the molecular formula of 2,10-Difluorodibenzo(a,i)pyrene as C₂₄H₁₂F₂. ncats.io

In tandem MS (MS/MS), the fragmentation patterns of a molecule provide rich structural information. For PAHs, fragmentation often involves the loss of hydrogen atoms or C₂H₂ units. For metabolites, characteristic losses, such as the loss of H₂O from hydroxylated species or CO from quinones, can help identify the class of the metabolite. nih.govcedre.fr By analyzing the specific fragmentation pathways, researchers can deduce the positions of functional groups and confirm the identity of metabolic products formed from parent compounds like 2,10-Difluorodibenzo(a,i)pyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC, HOESY) experiments, the complete chemical structure and connectivity of 2,10-Difluorodibenzo(a,i)pyrene and its intermediates can be determined.

For F-PAHs, ¹⁹F NMR is particularly informative. The chemical shift of a fluorine atom is highly sensitive to its electronic environment. Research on other F-PAHs has shown that fluorine atoms located in sterically crowded "bay regions" exhibit ¹⁹F NMR signals that are significantly downfield compared to those in other positions. nih.govnii.ac.jp Furthermore, through-space coupling between fluorine and nearby protons (H-F coupling), which can be observed in both ¹H and ¹⁹F NMR spectra, provides definitive proof of their spatial proximity. nih.govnih.gov Two-dimensional experiments like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can further confirm these interactions. nih.gov Such detailed analyses would be crucial for confirming the "2,10-" substitution pattern of the target compound.

Representative ¹⁹F NMR Data for Fluorinated PAHs

Fluorine PositionTypical ¹⁹F Chemical Shift Range (ppm, vs. C₆F₆)Key FeatureReference
Non-Bay-Region (K-region)37 - 40 ppmUpfield region nii.ac.jp
Bay-Region~10-19 ppm downfield shift from K-regionSignificant downfield shift due to steric compression nih.govnii.ac.jp
vic-Difluorinated~8-14 ppm downfield shift from K-regionDownfield shift influenced by F-F repulsive interactions nii.ac.jp

X-ray Crystallography for Elucidation of Molecular Structures

X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state by mapping the electron density of a single crystal. libretexts.orgmdpi.com This technique yields precise coordinates for each atom, allowing for the direct measurement of bond lengths, bond angles, and torsional angles that define the molecule's conformation.

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Structure Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique employed to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For polycyclic aromatic hydrocarbons (PAHs), these spectra are characterized by multiple absorption bands, which correspond to π-π* transitions. The position and intensity of these bands are sensitive to the extent of the conjugated π-system and the presence of substituents.

Table 1: UV-Vis Absorption Maxima of Dibenzo(a,i)pyrene (B1670419) in Different Solvents

Photoluminescence spectroscopy, which encompasses fluorescence and phosphorescence, provides further insight into the electronic structure and excited state dynamics of molecules. Following absorption of light, the molecule can return to the ground state by emitting a photon. The resulting emission spectrum is typically red-shifted with respect to the absorption spectrum (the Stokes shift).

Specialized Techniques (e.g., Laser-Excited Time-Resolved Shpol'skii Spectrometry, ³²P-Postlabeling)

To overcome the limitations of conventional spectroscopic techniques in analyzing complex mixtures of PAHs and their metabolites, specialized methods have been developed. These techniques offer enhanced selectivity and sensitivity, which are crucial for environmental and biological studies.

Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS) is a powerful analytical technique for the unambiguous determination of PAH isomers in complex samples. This method combines the high resolution of Shpol'skii spectroscopy, which involves recording fluorescence spectra of analytes in a suitable n-alkane matrix at cryogenic temperatures (e.g., 4.2 K), with time-resolved measurements. researchgate.net The low temperature and the specific solvent matrix minimize inhomogeneous broadening, resulting in highly resolved, quasi-linear spectra. The addition of time-resolution allows for the differentiation of isomers based on their distinct fluorescence lifetimes.

LETRSS has been successfully applied to the analysis of dibenzopyrene isomers, including dibenzo[a,i]pyrene. researchgate.net This technique allows for the unambiguous identification of co-eluting isomers in high-performance liquid chromatography (HPLC) fractions, which is often impossible with conventional detectors. researchgate.net For example, dibenzo[a,i]pyrene and naphtho[2,3-a]pyrene, which have identical mass fragmentation patterns and can co-elute in HPLC, can be clearly distinguished using LETRSS based on their characteristic line-narrowed spectra and fluorescence lifetimes in an n-octane matrix at 4.2 K. researchgate.net The limits of detection for dibenzo[a,i]pyrene using a combined solid-phase nano-extraction (SPNE) and LETRSS method have been reported to be in the nanogram per liter (ng/L) range, demonstrating the high sensitivity of this approach for trace analysis in water samples. nih.gov

³²P-Postlabeling is an ultrasensitive method for the detection and quantification of DNA adducts, which are formed when a chemical carcinogen or its metabolite covalently binds to DNA. This technique is particularly valuable for monitoring the biologically effective dose of genotoxic compounds like PAHs. The assay involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the enrichment of the adducts. The adducted nucleotides are then radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The resulting ³²P-labeled adducts are separated by techniques like thin-layer chromatography (TLC) or HPLC and quantified by their radioactivity.

While no studies have been found that specifically apply the ³²P-postlabeling assay to 2,10-Difluorobenzo(a,i)pyrene, the technique has been extensively used to study the DNA adducts of its parent compound, benzo[a]pyrene (B[a]P). These studies have successfully identified and quantified various B[a]P-DNA adducts in both in vitro and in vivo systems. The predominant adduct formed is often from the reaction of the ultimate carcinogen, benzo[a]pyrene diol epoxide (BPDE), with the N² position of guanine (B1146940). The sensitivity of the ³²P-postlabeling assay allows for the detection of as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides. Given the structural similarity and the known mutagenicity of dibenzo[a,i]pyrene derivatives, the ³²P-postlabeling assay represents a critical tool for investigating the potential genotoxicity of this compound and characterizing the specific DNA adducts it may form upon metabolic activation.

Table 2: List of Compounds Mentioned

Computational Chemistry and in Silico Modeling of 2,10 Difluorobenzo A,i Pyrene

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and chemical reactivity of molecules like 2,10-Difluorobenzo(a,i)pyrene. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. asianpubs.org

The introduction of highly electronegative fluorine atoms at the 2- and 10-positions of the benzo[a,i]pyrene skeleton is expected to have profound effects. The strong inductive (-I) effect of fluorine lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oup.com This general lowering of orbital energies typically increases the molecule's resistance to oxidation but may make it more susceptible to nucleophilic attack. oup.com

Computational studies on other fluorinated PAHs have shown that fluorination can decrease the HOMO-LUMO energy gap, which often correlates with changes in chemical reactivity and spectral properties. oup.com However, the effect is position-dependent. DFT calculations on fluorinated benzo[a]pyrene (B130552) derivatives suggest that fluorine substitution can either stabilize or destabilize carbocations formed during metabolic activation, depending on the position of the fluorine atom relative to the developing positive charge. rsc.orgresearchgate.net For this compound, calculations would be needed to determine the precise impact on the "bay-region" or "fjord-region" reactivity, which is critical for predicting carcinogenic potential. researchgate.net

Reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP), frontier molecular orbital densities (HOMO/LUMO), and Fukui functions, can pinpoint the most likely sites for electrophilic and nucleophilic attack, as well as radical reactions. For this compound, the MEP would likely show regions of lower electrostatic potential (more positive) near the fluorine atoms, influencing how the molecule interacts with biological macromolecules.

Table 6.1: Predicted Effects of Fluorination on Electronic Properties of Benzo(a,i)pyrene This table presents expected trends based on computational studies of other fluorinated PAHs. Specific values require dedicated calculations for this compound.

PropertyParent Benzo(a,i)pyreneExpected Trend for this compoundRationale
HOMO Energy HigherLowerInductive effect of fluorine atoms withdraws electron density, stabilizing the orbital. oup.com
LUMO Energy HigherLowerInductive effect of fluorine atoms stabilizes the unoccupied orbital. oup.commdpi.com
HOMO-LUMO Gap BaselinePotentially DecreasedBoth HOMO and LUMO are lowered, but the effect on the LUMO is often more pronounced. oup.com
Ionization Potential BaselineIncreasedMore energy is required to remove an electron from the stabilized HOMO.
Electron Affinity BaselineIncreasedThe molecule can more readily accept an electron into the stabilized LUMO.

Molecular Docking and Dynamics Simulations of DNA/Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the non-covalent interactions between a small molecule (ligand) and a biological macromolecule (receptor) like DNA or a protein.

Molecular Docking Docking algorithms predict the preferred orientation and binding affinity of a ligand within a receptor's binding site. For this compound, a key protein target for docking studies is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates the toxicity of many PAHs. nih.govnih.gov Docking simulations of the parent benzo[a]pyrene into the ligand-binding domain of AhR have shown that binding is primarily driven by hydrophobic and π-stacking interactions with key amino acid residues. nih.govrcsb.org The introduction of fluorine atoms in this compound would likely alter the binding affinity and orientation by modifying the molecule's electrostatic surface potential and introducing the possibility of halogen bonds with specific residues in the binding pocket.

Molecular Dynamics (MD) Simulations MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of conformational stability and a more refined calculation of binding free energy. nih.gov An MD simulation of a this compound-DNA adduct would be crucial for understanding how the fluorinated PAH distorts the DNA helix. Studies on benzo[a]pyrene-DNA adducts show that the bulky PAH intercalates into the DNA, disrupting normal base pairing and leading to significant helical distortions, which can evade DNA repair mechanisms. nih.govbiorxiv.org The fluorine atoms could further impact these distortions and the stability of the adduct within the DNA duplex. nih.govresearchgate.net MD simulations can track key parameters like root-mean-square deviation (RMSD) to assess stability and identify specific hydrogen bonds, van der Waals interactions, and other non-covalent forces that stabilize the complex. chemrxiv.org

Table 6.2: Potential Interactions of this compound with Biological Receptors Based on simulations of parent PAHs and principles of molecular interactions.

ReceptorKey Interacting Residues/BasesPrimary Interaction TypesPotential Influence of Fluorine
DNA Guanine (B1146940) (N2), Adenine (N6)Covalent bonding (adduct formation), π-stacking with adjacent bases. nih.govAltered planarity and electrostatic potential affecting intercalation depth and helical distortion. nih.gov
Aryl Hydrocarbon Receptor (AhR) Phe, Tyr, His, Pro, ArgHydrophobic interactions, π-stacking, π-cation interactions. nih.govModified binding affinity due to altered electrostatic potential; potential for halogen bonding with backbone or side-chain atoms.
Cytochrome P450 Enzymes (e.g., CYP1A1) Phenylalanine, Leucine, IsoleucineHydrophobic interactions, π-stacking to position the substrate in the active site.Altered orientation in the active site, potentially influencing the site of metabolic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated PAH Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity or a target property (e.g., toxicity) using statistical methods. researchgate.netnih.gov For a group of related compounds like fluorinated PAHs, a QSAR model can be developed to predict the bioactivity of untested chemicals, thereby prioritizing them for further experimental testing. uninsubria.itqsardb.org

The development of a robust QSAR model for the bioactivity of fluorinated PAHs, including this compound, involves several key steps:

Data Curation: Assembling a high-quality dataset of fluorinated PAHs with uniformly measured experimental data for the biological endpoint of interest (e.g., mutagenicity, carcinogenicity, AhR binding affinity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These numerical values represent different aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a mathematical equation linking the most relevant descriptors to the observed activity.

Validation: Rigorously validating the model's robustness, predictability, and applicability domain to ensure it can make reliable predictions for new compounds. nih.gov

For fluorinated PAHs, descriptors must be chosen carefully to capture the influence of fluorine substitution. In addition to standard PAH descriptors (e.g., size, shape, hydrophobicity), specific quantum-chemical descriptors that account for changes in electron distribution (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies) and 3D fields (e.g., Comparative Molecular Field Analysis - CoMFA) are critical.

Table 6.3: Relevant Descriptor Classes for QSAR Modeling of Fluorinated PAH Bioactivity

Descriptor ClassExamplesInformation Encoded
Constitutional Molecular weight, atom counts (e.g., nF)Basic composition and size of the molecule.
Topological Connectivity indices (e.g., Kier & Hall)Atom connectivity and branching of the molecular skeleton.
Geometric (3D) van der Waals surface area, molecular volume3D size and shape of the molecule.
Physicochemical LogP (octanol-water partition coefficient)Hydrophobicity, influencing bioavailability and transport.
Electronic HOMO/LUMO energies, dipole moment, partial chargesElectron distribution, polarizability, and chemical reactivity. oup.comacs.org
Quantum Chemical Superdelocalizability, electrostatic potentialReactivity at specific atomic positions.

Prediction of Metabolic Pathways and Metabolite Structures

In silico metabolic prediction tools are essential for anticipating the biotransformation of xenobiotics like this compound. These tools use various approaches, including rule-based systems derived from known metabolic reactions, expert systems, and machine learning models trained on large metabolic databases. acs.org Prominent software includes tools like BioTransformer, Meteor Nexus, and those that predict sites of metabolism by specific enzymes like Cytochromes P450 (CYPs). nih.gov

The metabolism of the parent compound, benzo[a]pyrene, is well-characterized and proceeds through several key steps, primarily catalyzed by CYP enzymes (like CYP1A1 and CYP1B1) and epoxide hydrolase. nih.gov The primary "activating" pathway involves:

Oxidation to form an epoxide.

Hydration by epoxide hydrolase to form a dihydrodiol.

A second epoxidation to form a highly reactive diol-epoxide, which can then form covalent adducts with DNA. researchgate.net

For this compound, these predictive tools would consider how the fluorine atoms influence this pathway. Fluorine is a small atom that does not sterically hinder enzyme binding, but its strong electron-withdrawing nature can deactivate adjacent positions to oxidative attack (a phenomenon known as "metabolic switching"). researchgate.net Therefore:

The fluorine atoms at positions 2 and 10 are unlikely to be displaced.

Oxidation is less likely to occur on the fluorinated ring. The metabolic machinery would likely target other, more electron-rich regions of the PAH skeleton, such as the "bay" or "fjord" regions, which are distant from the deactivating effects of the fluorine atoms.

The ultimate carcinogenic potential would depend on whether a reactive diol-epoxide can still be formed in a region of the molecule critical for DNA adduction.

Table 6.4: Predicted Metabolic Transformations for this compound Based on known PAH metabolism and the electronic effects of fluorine.

Metabolic ReactionPredicted Metabolite Structure(s)Notes
Mono-oxidation (Phase I) 2,10-Difluoro-benzo[a,i]pyren-ols (Phenols)Hydroxylation would likely occur at positions electronically distant from the fluorine atoms.
Epoxidation (Phase I) 2,10-Difluoro-benzo[a,i]pyrene epoxidesEpoxidation is predicted to occur at double bonds in the non-fluorinated rings, particularly in the bay/fjord regions.
Dihydrodiol Formation (Phase I) 2,10-Difluoro-benzo[a,i]pyrene-dihydrodiolsFormed via enzymatic hydration of the initial epoxides.
Diol-Epoxide Formation (Phase I) 2,10-Difluoro-benzo[a,i]pyrene-diol-epoxidesThe ultimate carcinogenic metabolites, formed by a second epoxidation of the dihydrodiols. Their formation is plausible if the initial reactions occur in the correct region.
Conjugation (Phase II) Glucuronide or sulfate (B86663) conjugates of phenolic metabolitesDetoxification pathway to increase water solubility for excretion.

Environmental Transformation and Fate of 2,10 Difluorobenzo A,i Pyrene Research Perspectives

Photochemical Degradation Pathways and Mechanisms

Polycyclic aromatic hydrocarbons (PAHs) are susceptible to photochemical degradation, a process initiated by the absorption of solar radiation. tandfonline.com The absorbed energy elevates the molecule to an excited state, which can then follow several pathways, including reacting with molecular oxygen to produce reactive oxygen species (ROS) or undergoing direct photolysis. tandfonline.com For the parent compound, benzo[a]pyrene (B130552), photodegradation is a significant environmental transformation process. researchgate.net

The primary mechanisms of PAH photochemical degradation include:

Direct Photolysis: The direct absorption of UV radiation can lead to the cleavage of chemical bonds and the isomerization of the molecule. The rate and efficiency of this process are dependent on the light-absorbing properties of the PAH and the intensity of solar radiation. nih.govresearchgate.net For BaP, direct photolysis is a viable, though sometimes insufficient, pathway for its complete removal in certain environmental compartments like oil films. nih.gov

Indirect Photoreaction (Photo-oxidation): This is often the more dominant pathway. Upon light absorption, the excited PAH can transfer energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). tandfonline.comacs.org Alternatively, the excited PAH can react with other molecules to produce radicals, such as hydroxyl radicals (•OH), which are powerful oxidants. tandfonline.comacs.org Theoretical studies on BaP have shown that its degradation can be initiated by both •OH radicals and singlet oxygen, leading to the formation of various quinones. acs.org

Formation of Oxygenated, Nitrated, and Halogenated Derivatives from Environmental Exposure

Environmental exposure subjects PAHs to a variety of chemical and photochemical reactions that result in the formation of derivatives, which can have different toxicological and physical properties than the parent compound. tandfonline.comnih.gov

Oxygenated Derivatives: The reaction of PAHs with atmospheric oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•) leads to the formation of oxygenated PAHs (OPAHs), such as quinones, phenols, and diones. tandfonline.comresearchgate.netnih.gov For benzo[a]pyrene, photo-oxidation is known to generate various BaP-quinones (e.g., BaP-1,6-quinone, BaP-3,6-quinone) as major products. acs.orgfrontiersin.org These transformations can occur on atmospheric particulate matter or in water. For 2,10-Difluorobenzo(a,i)pyrene, oxidation would be expected to occur at the carbon atoms most susceptible to attack, likely avoiding the fluorinated positions. The presence of electron-withdrawing fluorine atoms could influence the regioselectivity of these oxidation reactions, potentially directing them to specific sites on the rings. For instance, studies on 2-fluorobenzo[a]pyrene have focused on the synthesis of its diol epoxides, which are oxygenated metabolites. nih.gov

Nitrated Derivatives: Nitrated PAHs (NPAHs) are formed either as primary pollutants from combustion processes or through secondary atmospheric reactions of parent PAHs with nitrogen oxides (NOx). nih.gov Gas-phase reactions with OH radicals in the presence of NOx are a major pathway for the formation of NPAHs. tandfonline.com Given that this compound possesses a PAH core, it is susceptible to nitration under similar environmental conditions, leading to the formation of mono- or di-nitrofluorobenzo[a,i]pyrene derivatives. The strong deactivating and meta-directing nature of the fluorine substituent would likely influence the position of electrophilic nitration, making certain positions on the aromatic rings more or less favorable for substitution.

Halogenated Derivatives: While this compound is already a halogenated PAH, further halogenation in the environment is a possibility, though less studied than oxidation and nitration. Chlorinated and brominated PAHs have been detected in various environmental samples, often originating from industrial thermal processes like waste incineration where sources of halogens are present. bohrium.comfxcsxb.com It is conceivable that under specific conditions, such as in co-contaminated sites, this compound could undergo further reactions to form mixed halogenated derivatives (e.g., chloro-fluoro-PAHs).

Table 1: Expected Environmental Transformation Products of this compound
Derivative ClassFormation PathwayPotential ProductsInfluencing Factors
OxygenatedPhoto-oxidation; Reaction with O₃, •OHDifluoro-benzo[a,i]pyrene-quinones, Difluoro-hydroxy-benzo[a,i]pyrenesSunlight intensity, concentration of atmospheric oxidants
NitratedReaction with NOx / NO₃• / •OHNitro-difluoro-benzo[a,i]pyrene isomersAtmospheric NOx levels, combustion sources
HalogenatedIndustrial thermal processes with halogen sourcesChloro-difluoro-benzo[a,i]pyrene isomersPresence of chlorine/bromine donors, high temperatures

Methodological Research for Environmental Detection and Characterization of Fluorinated PAHs

The detection and characterization of PAHs and their derivatives in complex environmental matrices such as air, water, and soil require sophisticated analytical techniques. nih.gov The established methods for parent PAHs form the basis for the analysis of fluorinated analogues like this compound.

Standard Analytical Techniques: The most prevalent analytical methods for determining trace concentrations of PAHs are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detectors. bohrium.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for separating and identifying a wide range of organic pollutants. For halogenated PAHs, GC coupled with high-resolution mass spectrometry (HRMS) or triple quadrupole mass spectrometry (GC-MS/MS) provides the high selectivity and sensitivity needed to detect these compounds at ultra-trace levels in complex samples like human serum or industrial emissions. fxcsxb.comrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating isomeric PAHs that can be difficult to resolve by GC. nih.gov Coupling HPLC with fluorescence detection offers excellent sensitivity for many PAHs.

Sample Preparation: Before instrumental analysis, a multi-step sample preparation is required to extract the target analytes from the environmental matrix and remove interfering substances. Common methods include Soxhlet extraction, ultrasonic extraction, and accelerated solvent extraction (ASE), followed by cleanup steps using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC). bohrium.com

Challenges for Fluorinated PAHs: While F-PAHs are often used as internal or surrogate standards in PAH analysis due to their similar physicochemical properties to parent PAHs and the ability to be distinguished by mass spectrometry researchgate.net, their detection as environmental contaminants presents challenges. A primary difficulty is the lack of commercially available analytical standards for many specific F-PAH congeners. bohrium.com Without these standards, accurate quantification is difficult. The development of methods for halogenated PAHs, in general, has advanced significantly, providing a strong template for analyzing this compound. fxcsxb.comrsc.orgindexcopernicus.com An analytical method for this specific compound would likely involve extraction followed by cleanup and analysis using GC-MS/MS, leveraging the specific mass-to-charge ratios of the parent ion and its fragments for unambiguous identification and quantification.

Table 2: Analytical Methods Applicable to this compound
TechniqueAbbreviationPrimary UseKey Advantages for F-PAHs
Gas Chromatography-Mass SpectrometryGC-MSSeparation, identification, and quantificationHigh resolving power; mass-based detection allows differentiation from non-fluorinated PAHs.
Gas Chromatography-Tandem Mass SpectrometryGC-MS/MSHighly selective and sensitive quantificationReduces matrix interference; provides very low detection limits. rsc.org
High-Performance Liquid ChromatographyHPLCSeparation of isomersEffective for separating compounds with similar boiling points but different shapes.
Solid-Phase ExtractionSPESample cleanup and concentrationEfficiently removes interfering compounds from sample extracts. bohrium.comrsc.org

Future Research Directions and Open Questions in the Study of 2,10 Difluorobenzo A,i Pyrene

Exploration of Novel Synthetic Strategies for Fluorinated PAH Analogs

The synthesis of pinpoint-fluorinated PAHs, where fluorine atoms are placed at specific, strategic locations, is fundamental to advancing their study. oup.comresearchgate.net While methods exist, future research should focus on developing more efficient, versatile, and scalable synthetic routes.

Current strategies often rely on multi-step processes, including Friedel-Crafts cyclization of fluoroalkenes, which can proceed via α-fluorine-stabilized carbocation intermediates. oup.comresearchgate.net Transition metal-catalyzed reactions, such as those using Pd(II), have proven useful for the cyclization of difluoroalkenes to form fluorinated naphthothiophene structures, which are heteroaromatic PAH analogs. oup.com Other approaches include intramolecular Diels-Alder reactions and [2+2+2] cycloadditions. rsc.org

Open questions and future directions in this area include:

Catalyst Development: There is a need for new catalytic systems that offer higher regioselectivity and functional group tolerance. Exploring different transition metals, ligands, and reaction conditions could lead to milder and more efficient syntheses. For instance, methods utilizing aryl diazonium salts, generated in situ from anilines, have been applied to create benzo[b]fluoranthene (B1141397) products and could be adapted for other fluorinated PAHs. rsc.org

Novel Precursors: Research into new fluorinated building blocks is essential. The use of aryl triazenes as aryl diazonium salt equivalents, activated by a Lewis acid like BF₃·OEt₂, represents an innovative approach to generating aryl cation intermediates for PAH synthesis. rsc.org Further exploration of precursors like 1,1-difluoroallenes and 2-trifluoromethyl-1-alkenes could expand the library of accessible fluorinated PAH structures. oup.com

Photochemical Methods: Intramolecular photocyclization, known as the Mallory reaction, is an efficient method for constructing PAH frameworks and has been used to synthesize fluorine-containing dibenzoanthracene and benzoperylene derivatives. mdpi.com Further investigation into the scope and limitations of photochemical methods for complex, specifically fluorinated benzo(a,i)pyrene analogs is warranted.

Green Chemistry Approaches: Future synthetic strategies should aim to be more environmentally benign, reducing the use of hazardous reagents and minimizing waste. This includes developing one-pot reactions and improving atom economy. uri.edu

Advanced Mechanistic Studies of Fluorination Effects on DNA Adduct Formation and Repair

A central aspect of PAH toxicology is their metabolic activation to reactive intermediates, such as diol-epoxides, which can bind to DNA to form adducts. researchgate.netnih.govmdpi.com These DNA adducts, if not properly repaired, can lead to mutations. nih.gov The presence of fluorine atoms, as in 2,10-Difluorobenzo(a,i)pyrene, is expected to significantly alter this process, but the precise mechanisms are not fully understood.

Future research should be directed towards:

Metabolic Activation Pathways: Elucidating how fluorine substitution influences the activity of metabolic enzymes like cytochrome P450 and epoxide hydrolase is crucial. researchgate.netnih.gov Studies on other fluorinated PAHs, such as 8-fluorobenzo[a]pyrene (B1203629) and 9-fluorobenzo[a]pyrene, have shown that fluorine placement dictates the profile of metabolic products, including specific dihydrodiols and quinones. tandfonline.com A key question is whether the fluorine atoms in this compound block or redirect the metabolic activation pathways that typically lead to the formation of carcinogenic "bay-region" diol-epoxides. researchgate.net

DNA Adduct Structure and Stability: Advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, are needed to identify and characterize the specific DNA adducts formed by metabolites of this compound. healtheffects.org The strong electron-withdrawing nature of fluorine may affect the stability and conformation of these adducts within the DNA helix, which in turn could influence their biological consequences. nih.gov

DNA Repair Mechanisms: An important and largely unexplored area is how fluorinated PAH-DNA adducts are recognized and processed by cellular DNA repair machinery. nih.govhealtheffects.org Do these adducts represent a greater challenge to repair systems like Nucleotide Excision Repair (NER)? Studies could investigate the efficiency of repair in cell-based models, potentially explaining differences in mutagenicity and carcinogenicity. The persistence of DNA adducts in tissues is a balance between formation and repair, making this a critical area of investigation. healtheffects.org

Integration of Multi-Omics Approaches in Biological Research Models

To gain a comprehensive, systems-level understanding of the biological effects of this compound, future research must move beyond single-endpoint analyses. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to unraveling complex biological responses. nih.gov

Key research avenues include:

Transcriptomic Profiling: Using techniques like RNA-sequencing in cell cultures or animal models exposed to this compound can reveal global changes in gene expression. nih.govfrontiersin.org This can identify entire signaling pathways that are perturbed, such as those related to xenobiotic metabolism (e.g., the aryl hydrocarbon receptor (AhR) pathway), oxidative stress, DNA damage response, and cell cycle control. frontiersin.orgfrontiersin.org

Proteomic and Metabolomic Analyses: These approaches can provide a functional readout of the cellular state after exposure. Proteomics can identify changes in the levels of key proteins involved in metabolism and cellular defense, while metabolomics can detect alterations in endogenous small molecules, revealing metabolic reprogramming. nih.gov Integrating these datasets can provide a more complete picture of the molecular mechanisms of action. nih.govnih.gov

Cross-Species and In Vitro/In Vivo Correlation: Multi-omics studies should be conducted in various models, including different cell lines and relevant animal models, to identify conserved response pathways. nih.gov Comparing transcriptomic responses in fish liver slices exposed to benzo[a]pyrene (B130552), for example, has revealed common biomarker genes. frontiersin.org Such comparative approaches can enhance the relevance of findings to human health risk assessment.

Deep Phenotyping: The application of multi-omics to deeply phenotype patient cohorts in related fields, such as pulmonary arterial hypertension (PAH), demonstrates the power of this strategy to identify novel biomarkers and therapeutic targets. uclahealth.orgkdca.go.kr A similar strategy could be envisioned for understanding the long-term consequences of exposure to specific classes of environmental contaminants like fluorinated PAHs.

Q & A

Basic: What are the methodological challenges in synthesizing 2,10-difluorobenzo(a,i)pyrene, and what strategies are recommended?

Synthesizing this compound requires precise fluorination at sterically hindered positions. Evidence suggests that fluorination at angular positions (e.g., 2,10) impacts reactivity due to electronic and steric effects. A multi-step approach, similar to dibenzo(g,p)chrysene synthesis, is recommended:

  • Step 1 : Start with a fluorinated precursor (e.g., fluorenone derivatives).
  • Step 2 : Use carbonium ion rearrangements to build the polycyclic framework.
  • Step 3 : Employ regioselective fluorination via metal-free conditions or aryne intermediates (as seen in pyridoindole synthesis) to introduce fluorine atoms .

Basic: How can deuterated analogs improve quantification of this compound in environmental samples?

Deuterated standards (e.g., dibenzo[a,i]pyrene-d₁₄) are critical for isotope dilution mass spectrometry (IDMS). These standards:

  • Minimize matrix effects by matching the analyte’s chemical behavior.
  • Enable precise calibration in complex matrices (e.g., soil, water).
  • Are commercially available as cyclohexane solutions (10 mg/L) for spiking experiments .

Advanced: How do fluorination positions (2,10 vs. 4,5) influence the carcinogenic potential of benzo(a,i)pyrene derivatives?

Substitution at the 2,10-positions reduces biological activity compared to other fluorinated derivatives (e.g., 4,5-difluoro). Studies on dibenzo(a,i)pyrene show that angular fluorination disrupts metabolic activation pathways, potentially lowering carcinogenicity. In contrast, bay-region fluorination (e.g., 4,5) may stabilize reactive diol epoxide intermediates, enhancing toxicity .

Advanced: What computational models predict the metabolic reactivity of this compound?

Density Functional Theory (DFT) can model electrophilic attack sites by analyzing frontier molecular orbitals (HOMO/LUMO). Thermochemical data (e.g., ΔfH°gas, proton affinity) from fluorinated benzene analogs inform stability predictions. For example, 1,2-difluorobenzene’s gas-phase basicity (793.3 kJ/mol) suggests fluorine’s electron-withdrawing effects alter π-electron density in PAHs .

Methodological: What validated analytical techniques detect trace this compound in environmental matrices?

  • GC-HRMS : Provides high sensitivity (detection limits < 0.1 pg/g) using deuterated internal standards.
  • HPLC-FLD : Fluorescence detection optimizes selectivity for PAHs with rigid, fluorinated structures.
  • SPE Extraction : C18-based solid-phase extraction pre-concentrates analytes from water/soil extracts .

Advanced: How do metabolic pathways of this compound differ from non-fluorinated analogs?

Fluorination at 2,10-positions inhibits cytochrome P450-mediated oxidation at adjacent carbons. In vitro microsomal studies show reduced diol formation compared to benzo(a)pyrene. However, 1-hydroxy metabolites may still undergo epoxidation, albeit at lower rates. Diols, if formed, exhibit stereochemical variability (e.g., 9,10~11-iols), which can be resolved via chiral chromatography .

Advanced: What contradictions exist in experimental data on this compound’s biological activity?

Subcutaneous injection studies report decreased carcinogenicity for 2,10-difluoro derivatives, conflicting with computational predictions of retained reactivity. This discrepancy may arise from:

  • Differences in metabolic activation across species (e.g., rat vs. human liver microsomes).
  • Variable solubility affecting bioavailability.
  • Analytical limitations in detecting low-abundance reactive intermediates .

Advanced: How does soil pH influence the photodegradation of this compound?

Under UV irradiation, degradation rates increase in acidic soils (pH 4–6) due to enhanced hydroxyl radical formation. Goethite (FeOOH) acts as a photocatalyst, accelerating cleavage of the fluorinated aromatic ring. Neutral/alkaline conditions favor adsorption to organic matter, reducing degradation efficiency. Half-lives range from 48–120 hours depending on soil composition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.